molecular formula C26H48N2O4 B12510346 2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha

2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha

Cat. No.: B12510346
M. Wt: 452.7 g/mol
InChI Key: GBSHCAUNLCMNQY-UHFFFAOYSA-N
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Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is a complex organic compound that features a combination of dicyclohexylamine and a non-8-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate typically involves the following steps:

    Formation of the Non-8-enoate Moiety: This can be achieved through the reaction of a suitable alkene with a carboxylic acid derivative under specific conditions.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is often introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Coupling with Dicyclohexylamine: The final step involves the coupling of the protected amino acid with dicyclohexylamine, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, forming epoxides or diols.

    Reduction: Reduction reactions can target the alkene or the carbonyl groups, leading to saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA for epoxidation and KMnO4 for dihydroxylation.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkene can yield epoxides, while reduction can produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: May serve as a building block for the synthesis of biologically active molecules.

    Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect the amine functionality, allowing for selective reactions at other sites. The non-8-enoate moiety can participate in various chemical transformations, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)octanoate: Similar structure but with an octanoate moiety.

    Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a decanoate moiety.

Properties

Molecular Formula

C26H48N2O4

Molecular Weight

452.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid

InChI

InChI=1S/C14H25NO4.C12H23N/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17);11-13H,1-10H2

InChI Key

GBSHCAUNLCMNQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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